Ethyl 3-amino-6-chloroquinoline-2-carboxylate
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Overview
Description
Ethyl 3-amino-6-chloroquinoline-2-carboxylate is an organic compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 g/mol . It is a white crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and dimethylformamide (DMF) . This compound contains amino, chloro, and carboxylate functional groups, which contribute to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of Ethyl 3-amino-6-chloroquinoline-2-carboxylate typically involves a multi-step process. One common method includes the following steps :
Amination: The starting material undergoes an amination reaction in the presence of sodium hydroxide.
Acetylation: The intermediate product is then acetylated.
Chlorination: The acetylated product is chlorinated using a chlorinating agent such as thionyl chloride.
Esterification: Finally, the chlorinated product is esterified with ethyl chloroformate to yield this compound.
Chemical Reactions Analysis
Ethyl 3-amino-6-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions are various quinoline derivatives with different functional groups .
Scientific Research Applications
Ethyl 3-amino-6-chloroquinoline-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-amino-6-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and chloro groups in the compound allow it to bind to enzymes and receptors, potentially inhibiting their activity . This can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and the structure of the quinoline derivative being studied .
Comparison with Similar Compounds
Ethyl 3-amino-6-chloroquinoline-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-chloroquinoline-3-carboxylate: This compound has a similar structure but with the chloro group at a different position.
Quinoline-3-carboxylates: These compounds share the quinoline core structure but have different substituents at various positions.
Quinolinyl-pyrazoles: These compounds contain both quinoline and pyrazole rings, offering different biological activities.
Properties
CAS No. |
690253-81-7 |
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Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl 3-amino-6-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-9(14)6-7-5-8(13)3-4-10(7)15-11/h3-6H,2,14H2,1H3 |
InChI Key |
XQUXZGAFRQLBOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=C(C=CC2=N1)Cl)N |
Origin of Product |
United States |
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